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Compound of Interest

Compound Name: 3-Chlorodiphenylamine

Cat. No.: B1664595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chlorodiphenylamine (CAS No: 101-17-7), a compound of interest in organic synthesis and

medicinal chemistry. The following sections detail its infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) characteristics, offering valuable data for compound

identification, characterization, and quality control.

Compound Information
Property Value

Chemical Name 3-Chloro-N-phenylaniline

Synonyms
N-(3-Chlorophenyl)aniline, 3-

Chlorodiphenylamine

CAS Number 101-17-7

Molecular Formula C₁₂H₁₀ClN[1][2]

Molecular Weight 203.67 g/mol [1][2]

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 3-
Chlorodiphenylamine.
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Infrared (IR) Spectroscopy
The infrared spectrum of 3-Chlorodiphenylamine exhibits characteristic absorption bands

corresponding to its functional groups. The data presented here is consistent with the spectrum

available from the Coblentz Society collection.[2]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

~3050 Medium Aromatic C-H stretch

~1600, ~1500, ~1450 Strong Aromatic C=C ring stretching

~1310 Strong C-N stretch

~750, ~690 Strong
Aromatic C-H out-of-plane

bending

~800-850 Medium C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimentally obtained NMR data for 3-Chlorodiphenylamine is not publicly available

in the searched databases. The following are predicted chemical shifts based on the analysis of

similar diphenylamine derivatives. The actual spectra should be acquired for confirmation.

¹H NMR (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.30 - 7.10 m 5H Phenyl group protons

~7.00 - 6.80 m 4H
Chlorophenyl group

protons

~5.70 br s 1H N-H proton

¹³C NMR (Predicted)
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Chemical Shift (δ, ppm) Assignment

~143 C-N (chlorophenyl)

~142 C-N (phenyl)

~135 C-Cl

~130 Aromatic CH

~129 Aromatic CH

~122 Aromatic CH

~120 Aromatic CH

~118 Aromatic CH

~117 Aromatic CH

Mass Spectrometry (MS)
The mass spectrum of 3-Chlorodiphenylamine was obtained by electron ionization (EI). The

molecular ion peak and characteristic fragmentation pattern are presented below.[1]

m/z Relative Intensity (%) Assignment

203 High
[M]⁺ (Molecular ion, ³⁵Cl

isotope)

205 Medium [M+2]⁺ (³⁷Cl isotope)

168 Medium [M-Cl]⁺

167 High [M-HCl]⁺

77 Medium [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized experimental protocols that can be applied to obtain the

spectroscopic data for 3-Chlorodiphenylamine.
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Infrared (IR) Spectroscopy
A Fourier-transform infrared (FT-IR) spectrometer is used to record the infrared spectrum. A

small amount of the solid 3-Chlorodiphenylamine sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be

obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing the

solution in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher). The 3-Chlorodiphenylamine sample is dissolved in a deuterated

solvent, typically deuterated chloroform (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, standard acquisition

parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain

singlets for all carbon signals.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer

equipped with an EI source. The 3-Chlorodiphenylamine sample is introduced into the ion

source, typically via a direct insertion probe or after separation by gas chromatography (GC).

The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-

to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

3-Chlorodiphenylamine.
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Workflow for Spectroscopic Analysis of 3-Chlorodiphenylamine
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Caption: Spectroscopic analysis workflow for 3-Chlorodiphenylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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